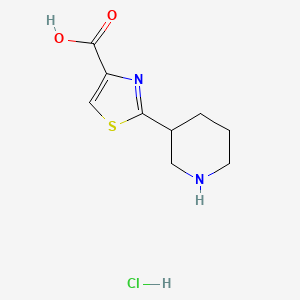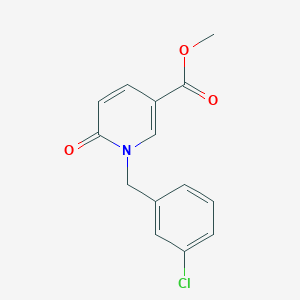![molecular formula C15H11ClN2O B2732850 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 5571-50-6](/img/structure/B2732850.png)
8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is a chemical compound with the molecular formula C15H11ClN2O2 . It is related to a class of compounds known as benzodiazepines, which are widely used in medicine for their sedative and anxiolytic effects .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzodiazepine core, which is a fused benzene and diazepine ring, with various substituents .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research has led to the development of synthetic methods and the study of chemical properties for compounds structurally related to 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one. For instance, studies have detailed the stereochemistry and mechanisms involved in the formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, emphasizing the importance of understanding conformational changes and the stereochemical outcomes of synthetic reactions (Wang et al., 2001). Additionally, research on the synthesis and spectral properties of variously substituted benzodiazepin-2-ones has provided insights into the structural requirements for potential pharmacological activities, highlighting the role of specific substituents and structural modifications (Cortés et al., 2002).
Pharmacological Potential
The pharmacological potential of related compounds has been a subject of investigation, with studies focusing on the synthesis of derivatives and their interaction with biological targets. For example, research has described a new method for the synthesis of benzodiazepines under mild conditions, leading to high-yield products. This research not only provides a novel synthetic pathway but also explores the compounds' binding modes to the GABAA receptor, indicating their potential for further pharmacological exploration (Massah et al., 2016).
Structural and Mechanistic Studies
Structural and mechanistic studies have been essential in understanding the chemical and pharmacological properties of benzodiazepine derivatives. Investigations into the cyclometallation reactions of platinum(II) derivatives with 1,4-benzodiazepin-2-ones have shed light on the stability of cyclometallated species, providing a foundation for developing metal-based therapeutic agents (Cinellu et al., 1989). Moreover, studies on the synthesis and interaction of benzodiazepine derivatives with benzodiazepine receptors have contributed to a deeper understanding of their potential therapeutic applications, offering insights into their binding affinities and receptor interactions (Baraldi et al., 1985).
Mechanism of Action
While the specific mechanism of action for “8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is not available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Properties
IUPAC Name |
8-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-6-7-12-13(8-11)18-14(19)9-17-15(12)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNMREXZDXVUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2732767.png)
![N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2732768.png)
![[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B2732769.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B2732770.png)
![2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2732771.png)


![methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2732782.png)

![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)
![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)
![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2732787.png)
![3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2732788.png)

